

Spectroscopic Profile of 1-Phenoxyheptane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenoxyheptane** (CAS No. 32395-96-3), a key organic intermediate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented by detailed experimental protocols and visual representations of molecular structures and fragmentation pathways. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Introduction

1-Phenoxyheptane, with the molecular formula $C_{13}H_{20}O$ and a molecular weight of 192.30 g/mol , is an aromatic ether.[1][2] Its structural elucidation and purity assessment are critically dependent on a combination of spectroscopic techniques. This guide presents a detailed analysis of its 1H NMR, ^{13}C NMR, IR, and MS spectra, providing the necessary data for its unambiguous identification.

Spectroscopic Data

The following sections present the key spectroscopic data for **1-phenoxyheptane** in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.25	m	2H	Ar-H (meta)
6.96 - 6.91	m	3H	Ar-H (ortho, para)
3.94	t, J = 6.6 Hz	2H	O-CH ₂ -
1.79	p, J = 6.7 Hz	2H	O-CH ₂ -CH ₂ -
1.45 - 1.25	m	8H	-(CH2)4-
0.90	t, J = 7.0 Hz	3H	-СН₃

Note: Data is predicted and may vary slightly from experimental values.

Solvent: CDCl₃, Reference: TMS (0 ppm)



Chemical Shift (δ) ppm	Assignment
159.1	Ar-C (quaternary, C-O)
129.4	Ar-C (meta)
120.9	Ar-C (para)
114.5	Ar-C (ortho)
68.2	O-CH ₂ -
31.8	-CH₂-
29.3	-CH₂-
29.1	-CH₂-
26.0	-CH₂-
22.6	-CH ₂ -
14.1	-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3030	Medium	Aromatic C-H stretch
2955 - 2850	Strong	Aliphatic C-H stretch
1600, 1500	Medium-Strong	Aromatic C=C stretch
1245	Strong	Aryl-O stretch (asymmetric)
1040	Strong	Alkyl-O stretch (symmetric)
750, 690	Strong	Aromatic C-H out-of-plane bend



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Proposed Fragment
192	25	[M] ⁺ (Molecular Ion)
94	100	[C ₆ H ₅ OH] ⁺ (Phenol radical cation)
93	15	[C ₆ H ₅ O] ⁺ (Phenoxy cation)
77	20	[C ₆ H ₅] ⁺ (Phenyl cation)
43	40	[C₃H₁]+ (Propyl cation)
29	30	[C ₂ H ₅]+ (Ethyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **1-phenoxyheptane** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.

IR Spectroscopy

A small drop of neat **1-phenoxyheptane** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The plates are mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.



Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of **1-phenoxyheptane** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and structural relationships.

General workflow for spectroscopic analysis.

Plausible mass fragmentation pathway for **1-phenoxyheptane**.

¹H and ¹³C NMR spectral assignments for **1-phenoxyheptane**.

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References

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